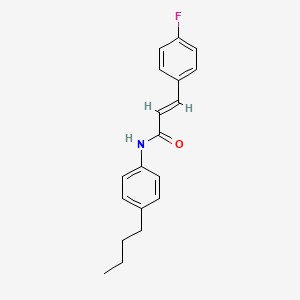

N-(4-butylphenyl)-3-(4-fluorophenyl)acrylamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-butylphenyl)-3-(4-fluorophenyl)acrylamide and its derivatives involves complex chemical reactions. For example, one study describes the synthesis and characterization of terpolymers of acrylamide, including N-(4-butyl)phenylacrylamide, through micellar polymerization methods. These polymers exhibit responsive behaviors to changes in environmental conditions such as pH, ionic strength, and temperature, highlighting the versatility of N-(4-butylphenyl)-3-(4-fluorophenyl)acrylamide in polymer synthesis (McCormick, Middleton, & Grady, 1992).

Molecular Structure Analysis

The molecular structure of derivatives of N-(4-butylphenyl)-3-(4-fluorophenyl)acrylamide has been analyzed through various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by X-ray diffraction, revealing details about its molecular configuration and intermolecular interactions, which are crucial for understanding its chemical behavior (Mahawer, Singh, & Agarwal, 2013).

Chemical Reactions and Properties

N-(4-butylphenyl)-3-(4-fluorophenyl)acrylamide is a reactive compound that participates in various chemical reactions, forming polymers with unique properties. Studies have investigated its role in the synthesis of hydrophobically modified polyelectrolytes and its behavior in solution, which is influenced by its molecular structure and the presence of functional groups (Ye, Huang, Wu, & Hoffmann, 2004).

Physical Properties Analysis

The physical properties of compounds containing N-(4-butylphenyl)-3-(4-fluorophenyl)acrylamide, such as solubility and viscosity, are of significant interest. These properties are essential for their application in creating materials with specific characteristics, including responsive and associative behaviors in various environments (Branham, Davis, Middleton, & McCormick, 1994).

Wissenschaftliche Forschungsanwendungen

Protein Fluorescence Quenching Studies

One significant application of acrylamide derivatives in scientific research involves the study of protein structures through fluorescence quenching techniques. Acrylamide is an efficient quencher of tryptophanyl fluorescence, which is pivotal in assessing the exposure of tryptophan residues within proteins. This method is instrumental in monitoring protein conformational changes, offering insights into protein dynamics and interactions. The quenching mechanism, involving physical contact between the quencher and an excited indole ring, enables the discrimination of the exposure degree of tryptophan residues in proteins, thus facilitating the study of protein folding, dynamics, and interactions with other molecules (Eftink & Ghiron, 1976).

Corrosion Inhibition Research

Acrylamide derivatives have also been explored for their efficacy as corrosion inhibitors, particularly in the protection of metals like copper in acidic environments. Research into synthetic acrylamide derivatives has shown promising results in mitigating corrosion through both chemical and electrochemical methods. This application is crucial for industries dealing with metal preservation and extends the utility of acrylamide derivatives beyond biological systems into materials science (Abu-Rayyan et al., 2022).

Biochemical Safety and Toxicology Studies

While directly related to safety rather than functional applications, studies on the biochemistry and toxicology of acrylamide contribute significantly to understanding its environmental and health impacts. Comprehensive reviews have detailed acrylamide's industrial applications, environmental fate, and the biological effects of exposure, highlighting the importance of handling guidelines and exposure mitigation strategies. Such research is vital for developing safer industrial practices and assessing potential risks associated with acrylamide and its derivatives (Friedman, 2003).

Applications in Polymer Science

In polymer science, acrylamide derivatives serve as building blocks for creating polymers with specific properties, such as hydrophobicity or responsiveness to environmental stimuli. Studies on copolymers of acrylamide/N-alkylacrylamide, for example, shed light on the effects of hydrolysis and hydrophobic interactions in aqueous solutions, contributing to the development of smart materials and hydrogels with applications ranging from drug delivery to wastewater treatment (Biggs, Selb, & Candau, 1993).

Eigenschaften

IUPAC Name |

(E)-N-(4-butylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c1-2-3-4-15-7-12-18(13-8-15)21-19(22)14-9-16-5-10-17(20)11-6-16/h5-14H,2-4H2,1H3,(H,21,22)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQMJTLNLZFYKP-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-butylphenyl)-3-(4-fluorophenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

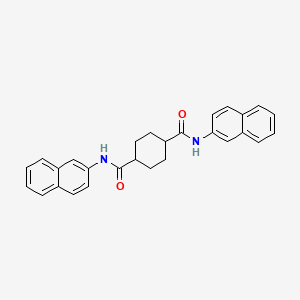

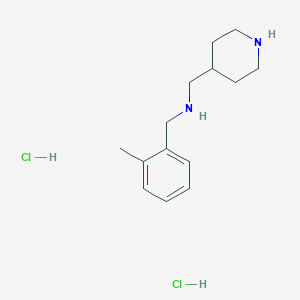

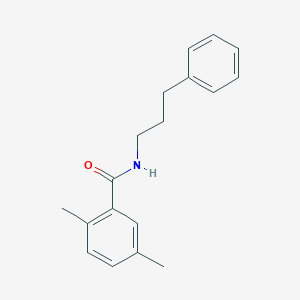

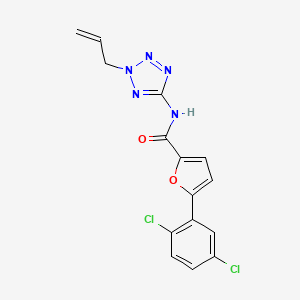

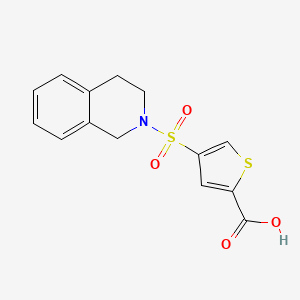

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)

![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)

![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)

![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)